![molecular formula C5H3BrN2O2 B1272033 3-Bromo-4-nitropyridine CAS No. 89364-04-5](/img/structure/B1272033.png)
3-Bromo-4-nitropyridine
Overview
Description
3-Bromo-4-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms. The presence of the bromo and nitro substituents on the pyridine ring significantly influences the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of nitropyridines can be achieved through various methods. One approach involves the reaction of pyridine with N2O5 in an organic solvent to yield the N-nitropyridinium ion, which upon further reaction with SO2/HSO3– in water, produces 3-nitropyridine . For substituted pyridines, the nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift . Additionally, the Morita-Baylis-Hillman (MBH) bromides of nitroalkenes have been used to synthesize dihydropyridopyrimidines through a cascade reaction with 2-aminopyridines, demonstrating the 1,3-bielectrophilic reactivity of MBH bromides .
Molecular Structure Analysis
The molecular structure of nitropyridines can be studied using density functional theory (DFT) calculations and spectroscopic methods such as FT-IR and FT-Raman. For instance, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine have been investigated, revealing the vibrational frequencies and optimized geometries of the compound . Similarly, the molecular structure of this compound can be analyzed to understand its electronic and vibrational characteristics.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including nucleophilic substitution. For example, when reacted with amines, this compound can yield unexpected products due to nitro-group migration, which occurs in polar aprotic solvents . Additionally, reactions with aromatic amines can lead to the formation of pyrazolo-pyridines, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. The presence of the bromo and nitro groups affects the compound's electronegativity, chemical potential, and global hardness . The compound's NLO behavior, dipole moment, and anisotropy of polarizability can also be significant, indicating potential applications in non-linear optical materials . Furthermore, the thermodynamic properties such as heat capacity, entropy, and enthalpy changes can be studied to understand the stability and reactivity of the compound at different temperatures .
Scientific Research Applications
Nucleophilic Substitution Reactions
3-Bromo-4-nitropyridine has been studied for its behavior in nucleophilic substitution reactions with amines. Interestingly, a study by Yao, Blake, and Yang (2005) discovered that three products, instead of the expected two, were formed during these reactions, with one being an unexpected nitro-group migration product. This highlights its potential utility in organic synthesis, particularly in reactions involving polar aprotic solvents (Yao, Blake, & Yang, 2005).
Vibrational Spectra Analysis
Investigations into the vibrational spectra of bromo-nitropyridine derivatives, such as 2-bromo-4-nitropyridine N-oxide, have been conducted. Hanuza et al. (2002) analyzed the crystal structure and polarized vibrational spectra of this compound, revealing insights into its molecular geometry and intermolecular interactions. This kind of research is vital for understanding the physical and chemical properties of such compounds (Hanuza et al., 2002).
Nitration and Derivative Formation
Hertog et al. (2010) explored the directive influence of the N-oxide group during the nitration of pyridine N-oxide derivatives. Their findings revealed unique outcomes based on the substitution positions in the nitropyridine molecules, indicating the significance of these compounds in synthesizing specific derivatives (Hertog, Ammers, & Schukking, 2010).
Solvent Reactivity Influences
The solvent's role in the reactivity of various nitropyridine derivatives was analyzed by Hertog and Jouwersma (1953). They concluded that solvents with higher polarity accelerate substitution processes, particularly when substituents are in specific positions relative to the nitro-group. Such studies are important for understanding and optimizing synthetic pathways (Hertog & Jouwersma, 1953).
Large Scale Synthesis
Research by Agosti et al. (2017) on the large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation is notable. They addressed challenges in conversion and reproducibility, demonstrating the feasibility of large-scale production of such compounds (Agosti et al., 2017).
Intermolecular Interactions
Studies on the crystal packing of bromo-nitropyridine derivatives, like 3-Chloro- and 3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide, have revealed interesting intermolecular interactions. These findings by Hanuza et al. (1997) contribute to the understanding of molecular structure and bonding, which is crucial for the design of new materials and pharmaceuticals (Hanuza et al., 1997).
Mechanism of Action
Target of Action
3-Bromo-4-nitropyridine is a pyridine compound that primarily targets amines . It is recognized as a contaminant in the environment and its primary application lies in the synthesis of other compounds .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . This compound partakes in these reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of other compounds, such as 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Furthermore, through treatment with acetonitrile, this compound can be converted into its n-oxide form or transformed into the ionic form .
Result of Action
The result of this compound’s action is the formation of new compounds through nucleophilic substitution reactions . One of the major products of these reactions is an unexpected nitro-group migration product .
Action Environment
The action of this compound is influenced by environmental factors. For instance, nitro-group migration occurs in polar aprotic solvents . Additionally, the compound is recognized as a contaminant in the environment , which suggests that its presence in the environment could potentially affect its action, efficacy, and stability.
Safety and Hazards
Future Directions
3-Bromo-4-nitropyridine has been recognized as a contaminant in the environment . Its primary application lies in the synthesis of other compounds . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
properties
IUPAC Name |
3-bromo-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEWCWSWUUFORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376305 | |
Record name | 3-Bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89364-04-5 | |
Record name | 3-Bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions are commonly observed with 3-Bromo-4-nitropyridine?
A1: this compound is primarily known for its reactivity in nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to replacement by various nucleophiles, such as amines and carbanions. [, , ] Interestingly, depending on the reaction conditions and the nature of the nucleophile, unexpected rearrangements involving the nitro group have also been observed. [, ]
Q2: How does the presence of the N-oxide influence the reactivity of this compound?
A3: The N-oxide derivative, this compound N-oxide, exhibits distinct reactivity compared to the parent compound. Studies have shown that it undergoes reactions with various carbanions at the 2-position, leading to diverse substituted pyridine N-oxides. [, ] This altered reactivity is attributed to the electronic and steric effects introduced by the N-oxide moiety.
Q3: Can this compound be used in the synthesis of fluorinated pyridines?
A4: Yes, a significant finding was the successful direct fluorination of this compound N-oxide. This reaction provided a novel route to synthesize 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. [] This methodology offers a valuable tool for accessing meta-fluorinated pyridines, which are challenging to synthesize through traditional methods.
Q4: Has this compound been explored for the development of biologically active compounds?
A5: Yes, researchers have investigated this compound N-oxide as a starting material for synthesizing pyridinic sulfonamides as potential cyclooxygenase-2 (COX-2) inhibitors. [] This involved reacting the compound with various phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. This study demonstrated the feasibility of utilizing this compound derivatives for medicinal chemistry applications.
Q5: Are there any notable reactions of this compound with cyclic enamine systems?
A6: Investigations into the reaction of this compound N-oxide with 1-morpholinocyclohexene revealed a multi-step ionic pathway. [] This reaction yielded a tetrahydrobenzofuro[3,2-b]quinoline derivative, showcasing the potential of this compound to participate in complex heterocyclic synthesis.
Q6: Where can I find more information on the specific analytical techniques used in characterizing this compound and its derivatives?
A7: While the provided abstracts don't delve into specific analytical techniques, they likely employed standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization. [, ] For a deeper understanding of the analytical methods, it is recommended to refer to the full research articles.
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